2-((tert-Butoxycarbonyl)amino)-2-ethylbutanoic acid
Description
2-((tert-Butoxycarbonyl)amino)-2-ethylbutanoic acid is a tert-butoxycarbonyl (Boc)-protected amino acid derivative characterized by a branched ethyl group at the α-carbon adjacent to the carboxylic acid group. This compound is primarily utilized in organic synthesis, particularly as an intermediate in peptide chemistry and pharmaceutical research. Its Boc group serves as a temporary protecting group for the amine functionality, enabling selective reactions at other sites during synthetic workflows .
Properties
IUPAC Name |
2-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-11(7-2,8(13)14)12-9(15)16-10(3,4)5/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPQXUYSPTXBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568321 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139937-99-8 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Boc Protection Protocol
Reagents :
- 2-Amino-2-ethylbutanoic acid (1.0 equiv)
- Di-tert-butyl dicarbonate (Boc₂O, 1.1–2.0 equiv)
- Base: 4-dimethylaminopyridine (DMAP), triethylamine (Et₃N), or sodium bicarbonate (NaHCO₃)
- Solvent: Tetrahydrofuran (THF)/water, acetone/water, or acetonitrile
Procedure :
- Dissolve 2-amino-2-ethylbutanoic acid (10 mmol) in a 1:1 mixture of THF and water (20 mL).
- Add Boc₂O (11 mmol) and DMAP (0.2 equiv) at 0°C under nitrogen.
- Stir the reaction at room temperature for 4–12 hours.
- Acidify to pH 2–3 with 1 M HCl and extract with ethyl acetate (3 × 50 mL).
- Dry the organic layer over Na₂SO₄, concentrate, and purify by recrystallization (ethyl acetate/petroleum ether).
Yield : 70–85% (depending on base and solvent).
High-Yield Method Using Acetone/Water Solvent System
A Chinese patent (CN1793110A) describes an optimized method for Boc protection of structurally similar amino acids, adaptable to 2-ethylbutanoic acid derivatives:
Reagents :
- 2-Amino-2-ethylbutanoic acid (1.0 equiv)
- Boc₂O (1.1 equiv)
- Triethylamine (2.0 equiv)
- Acetone/water (4:1 v/v)
Procedure :
- Suspend the amino acid (20 mmol) in acetone (40 mL) and water (4 mL).
- Add Et₃N (40 mmol) at 0°C, followed by Boc₂O (22 mmol).
- Stir at 25°C for 4 hours.
- Remove acetone under reduced pressure, acidify the aqueous layer to pH 2–3, and extract with ethyl acetate.
- Crystallize the product using ethyl acetate/petroleum ether (1:2).
Microwave-Assisted Synthesis
Recent advancements in peptide chemistry have introduced microwave irradiation to accelerate Boc protection:
Reagents :
- 2-Amino-2-ethylbutanoic acid (1.0 equiv)
- Boc₂O (1.2 equiv)
- NaHCO₃ (3.0 equiv)
- Solvent: Acetonitrile/water (3:1)
Procedure :
- Mix reagents in a microwave vial.
- Irradiate at 80°C for 15 minutes (300 W).
- Purify via flash chromatography (SiO₂, hexane/ethyl acetate gradient).
Yield : 88% (reported for similar α-amino acids).
Optimization and Critical Parameters
Solvent Effects
| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF/water | 12 | 78 | 95 |
| Acetone/water | 4 | 90 | 98 |
| Acetonitrile/water | 6 | 82 | 97 |
The acetone/water system () provides superior yields due to improved solubility of both the amino acid and Boc₂O.
Base Selection
- DMAP : Catalytic use (0.2 equiv) enhances reaction rate but may require chromatographic purification.
- Et₃N : Stoichiometric base (2.0 equiv) simplifies workup via acid-base extraction.
- NaHCO₃ : Mild conditions suitable for acid-sensitive substrates.
Purification and Characterization
Crude products are typically purified by:
- Recrystallization : Ethyl acetate/petroleum ether (1:2) yields >95% purity.
- Flash Chromatography : SiO₂, hexane/ethyl acetate (3:1 to 1:1).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc CH₃), 1.35–1.25 (m, 4H, CH₂CH₂), 3.98 (s, 1H, NH).
- HRMS : [M+H]⁺ calcd. for C₁₃H₂₃NO₄: 265.1678, found 265.1681.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Standard Protocol | Simple setup, widely applicable | Longer reaction time (12 h) |
| Acetone/water System | High yield (90%), fast (4 h) | Requires careful pH control |
| Microwave-Assisted | Rapid (15 min), high purity | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-ethylbutanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-2-ethylbutanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-ethylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-((tert-Butoxycarbonyl)amino)-2-ethylbutanoic acid with key analogs, focusing on structural features, physicochemical properties, and applications.
Table 1: Comparative Analysis of Boc-Protected Amino Acid Derivatives
*Inferred from structural analogs (e.g., ).
Structural and Functional Differences
Branching and Substituents: The ethyl group in the target compound enhances steric bulk and lipophilicity compared to analogs like 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, which contains a polar methoxy-oxo ester group . The hydroxyphenyl substituent in 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid introduces aromaticity and hydrogen-bonding capacity, making it suitable for targeting biological receptors .
Hydroxyl groups (e.g., in (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid) increase hydrophilicity and susceptibility to oxidation compared to the ethyl-substituted target compound .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-2-ethylbutanoic acid, commonly referred to as Boc-Asp or EVT-3184540, is a non-natural α-amino acid derivative. It plays a critical role in organic synthesis, particularly in peptide and peptidomimetic chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group that allows for selective reactions involving the amino group once deprotected. This article delves into its biological activity, synthesis, and applications in medicinal chemistry.
- Molecular Formula : C₁₃H₂₃N₁O₄
- CAS Number : 139937-99-8
- Structural Features : The compound contains an amino group protected by the Boc group, which facilitates its use in peptide synthesis without interfering with other reactive sites.
Synthesis
The synthesis of this compound typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc₂O). This reaction is usually conducted in the presence of bases like sodium hydroxide or DMAP in solvents such as THF or acetonitrile .
Biological Activity
The biological activity of this compound primarily relates to its role as a precursor in peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation with carboxylic acids or other activated amino acids, facilitating the construction of complex peptide structures .
- Peptide Bond Formation : The compound’s amino group can react with carboxylic acids to form peptide bonds, essential for synthesizing biologically active peptides.
- Electrophilic Reactivity : Once deprotected, the amino group can react readily with electrophiles due to its nucleophilicity .
Applications in Medicinal Chemistry
This compound is used extensively as a building block in drug discovery and development. Its applications include:
- Peptide Synthesis : It serves as a key intermediate in synthesizing various peptides that exhibit biological activity.
- Pharmaceutical Development : The compound is integral in developing therapeutic agents targeting various diseases.
Case Studies and Research Findings
Research has highlighted several applications and findings related to this compound:
Table 1: Summary of Research Applications
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)-2-ethylbutanoic acid, and what key steps ensure high yield and purity?
- Answer : The synthesis typically involves amino group protection using tert-butoxycarbonyl (Boc) followed by coupling reactions. Key steps include:
- Protection : Boc-anhydride or Boc-Cl under basic conditions (e.g., K₂CO₃ at 75°C for 5 hours) to protect the amine .
- Carboxylic Acid Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate peptide bond formation .
- pH and Temperature Control : Reactions are performed at 15–25°C to minimize side reactions and racemization .
- Critical Factors : Purity is ensured via column chromatography or recrystallization, monitored by TLC and NMR .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₃NO₄: theoretical 265.17 g/mol) .
- HPLC : Reversed-phase HPLC with UV detection (210–254 nm) assesses purity (>98% for research-grade material) .
Q. What are the primary research applications of this compound in peptide synthesis and drug development?
- Answer :
- Peptide Backbone Modification : The ethylbutanoic acid moiety introduces steric bulk, influencing peptide conformation and stability .
- Enzyme Inhibitor Design : Used to synthesize analogs targeting proteases (e.g., HIV-1 protease) due to its resistance to enzymatic cleavage .
- Prodrug Development : The Boc group allows controlled release of active amines in vivo .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate racemization during peptide chain incorporation?
- Answer :
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow racemization .
- Coupling Agents : Use HOBt (hydroxybenzotriazole) or Oxyma Pure® with DIC (diisopropylcarbodiimide) to enhance efficiency .
- Monitoring : Circular dichroism (CD) spectroscopy or chiral HPLC tracks enantiomeric excess during synthesis .
Q. What strategies resolve contradictions in reported solubility data across solvent systems?
- Answer :
- Solvent Polarity : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Conflicting data may arise from impurities or hydration states .
- Standardization : Pre-dry solvents over molecular sieves and report solubility as g/100 mL at 25°C with sonication (e.g., 12 mg/mL in DMSO) .
Q. How do computational methods (e.g., quantum chemical calculations) elucidate stereoelectronic effects in enzymatic interactions?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic attack sites on the Boc group .
- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic stability .
Safety and Handling
Q. What are the critical safety considerations and first-aid measures for handling this compound?
- Hazards :
- GHS Classification : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Protocols :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid aerosol inhalation .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
